molecular formula C17H19NO6 B11146541 4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11146541
M. Wt: 333.3 g/mol
InChI Key: ZDPJOFFIXHZOTA-UHFFFAOYSA-N
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Description

4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

The synthesis of 4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid involves several steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides . The synthetic route typically involves the following steps:

    Formation of Intermediate: The reaction of 7-amino-4-methylcoumarin with organic halides to form an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form the acetylated product.

    Coupling Reaction: The acetylated product is then coupled with butanoic acid under specific reaction conditions to form the final compound.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of green solvents and catalysts to improve yield and reduce environmental impact .

Chemical Reactions Analysis

4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and acetyl groups, using reagents like halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid has several scientific research applications:

Comparison with Similar Compounds

4-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid can be compared with other coumarin derivatives such as:

    7-Methoxy-4-methylcoumarin: Similar in structure but lacks the acetyl and butanoic acid groups.

    4-Methyl-7-ethoxy-2H-chromen-2-one: Contains an ethoxy group instead of a methoxy group.

    7-Hydroxy-4-methylcoumarin: Contains a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

4-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C17H19NO6/c1-10-12-6-5-11(23-2)8-14(12)24-17(22)13(10)9-15(19)18-7-3-4-16(20)21/h5-6,8H,3-4,7,9H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

ZDPJOFFIXHZOTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCCC(=O)O

Origin of Product

United States

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